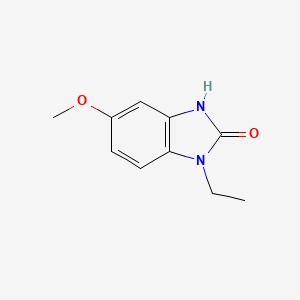
1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H8BrF3 . It has an average mass of 253.059 Da and a monoisotopic mass of 251.976135 Da .
Molecular Structure Analysis
The molecular structure of 1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene consists of a benzene ring substituted with a bromoethyl group at one position and a trifluoromethyl group at another . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is a liquid at room temperature . It has a molecular weight of 253.06 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Safety and Hazards
This compound is considered hazardous. It is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation if inhaled . Proper safety measures should be taken while handling this compound, including wearing appropriate protective equipment and ensuring good ventilation .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene involves the reaction of 1-bromo-2-(trifluoromethyl)benzene with ethylene oxide followed by fluorination of the resulting product.", "Starting Materials": [ "1-bromo-2-(trifluoromethyl)benzene", "ethylene oxide", "potassium hydroxide", "potassium fluoride", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 1-bromo-2-(trifluoromethyl)benzene (1.0 g, 4.2 mmol) and potassium hydroxide (0.5 g, 8.4 mmol) in acetonitrile (10 mL) and stir at room temperature for 30 minutes.", "Step 2: Add ethylene oxide (0.4 mL, 7.2 mmol) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water (10 mL) and extract the product with dichloromethane (3 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(1-bromoethyl)-2-(trifluoromethyl)benzene as a yellow oil (yield: 85%).", "Step 5: Dissolve 1-(1-bromoethyl)-2-(trifluoromethyl)benzene (0.5 g, 1.8 mmol) and potassium fluoride (0.3 g, 5.0 mmol) in acetonitrile (10 mL) and stir at room temperature for 30 minutes.", "Step 6: Add elemental fluorine (0.5 mL, 18 mmol) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 7: Quench the reaction by adding water (10 mL) and extract the product with dichloromethane (3 x 10 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene as a yellow oil (yield: 70%)." ] } | |
CAS RN |
1824272-40-3 |
Product Name |
1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene |
Molecular Formula |
C9H7BrF4 |
Molecular Weight |
271 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



